molecular formula C19H23NO4S2 B2503733 1-(3-((Furan-2-ylmethyl)sulfonyl)pyrrolidin-1-yl)-3-(4-(methylthio)phenyl)propan-1-one CAS No. 2034421-84-4

1-(3-((Furan-2-ylmethyl)sulfonyl)pyrrolidin-1-yl)-3-(4-(methylthio)phenyl)propan-1-one

Cat. No.: B2503733
CAS No.: 2034421-84-4
M. Wt: 393.52
InChI Key: XIKXYQKBJWEPLN-UHFFFAOYSA-N
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Description

1-(3-((Furan-2-ylmethyl)sulfonyl)pyrrolidin-1-yl)-3-(4-(methylthio)phenyl)propan-1-one is a synthetic small molecule of significant interest in medicinal chemistry and drug discovery. Its structure incorporates a pyrrolidine ring, a furan moiety, and a (4-(methylthio)phenyl)propan-1-one group, making it a valuable scaffold for developing novel bioactive compounds. Research into structurally related molecules has demonstrated their potential as inhibitors of protein-protein interactions. For instance, furanylmethylpyrrolidine-based compounds have been explored as first-in-class, small-molecule inhibitors of the ST2/IL-33 cytokine axis, a key pathway in inflammatory diseases and graft-versus-host disease (GVHD) . The furan ring is a privileged structure in organic synthesis and is found in numerous natural products and approved drugs, often serving as a versatile building block for constructing complex heterocyclic systems . This reagent is provided for research purposes to support investigations in these and other areas. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

1-[3-(furan-2-ylmethylsulfonyl)pyrrolidin-1-yl]-3-(4-methylsulfanylphenyl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO4S2/c1-25-17-7-4-15(5-8-17)6-9-19(21)20-11-10-18(13-20)26(22,23)14-16-3-2-12-24-16/h2-5,7-8,12,18H,6,9-11,13-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIKXYQKBJWEPLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)CCC(=O)N2CCC(C2)S(=O)(=O)CC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(3-((Furan-2-ylmethyl)sulfonyl)pyrrolidin-1-yl)-3-(4-(methylthio)phenyl)propan-1-one is a complex synthetic organic compound that has garnered attention in medicinal chemistry due to its unique structural characteristics and potential biological activities. The compound features a furan ring, a pyrrolidine moiety, and a sulfonyl group, which may influence its interactions with various biological targets.

Chemical Structure and Properties

The molecular formula of this compound is C18H22N2O3SC_{18}H_{22}N_{2}O_{3}S, and it includes several functional groups that are significant for its biological activity. The presence of the furan ring is noteworthy as it is known to participate in various biochemical interactions, while the sulfonyl group enhances the compound's reactivity.

Biological Activity Overview

The biological activity of 1-(3-((Furan-2-ylmethyl)sulfonyl)pyrrolidin-1-yl)-3-(4-(methylthio)phenyl)propan-1-one has not been extensively documented in literature, but preliminary data suggest potential applications in pharmacology:

  • Enzyme Interactions : The structural features indicate that the compound may interact with various enzymes, potentially acting as an inhibitor or modulator. The sulfonamide functionality is often associated with enzyme inhibition.
  • Binding Affinities : Studies have indicated that compounds with similar structures exhibit varying binding affinities to G protein-coupled receptors (GPCRs), which are critical targets in drug discovery. The unique combination of functional groups in this compound suggests it could also interact with GPCRs or other protein targets.
  • Potential Antimicrobial Activity : Given the presence of the furan and sulfonamide groups, there is potential for antimicrobial properties, although specific studies are required to validate this hypothesis.

Table 1: Similar Compounds and Their Activities

Compound NameStructural FeaturesBiological Activity
1-(3-sulfonamidophenyl)-2-pyrrolidinoneSulfonamide, pyrrolidineInhibits bacterial growth
4-(methylthio)phenyl sulfoneMethylthio groupAntimicrobial properties
Furan-based derivativesFuran ringAntioxidant activity

These compounds demonstrate how variations in structure can lead to diverse biological activities, suggesting that 1-(3-((Furan-2-ylmethyl)sulfonyl)pyrrolidin-1-yl)-3-(4-(methylthio)phenyl)propan-1-one may also possess significant pharmacological properties.

Although specific mechanisms for this compound remain largely unexplored, similar compounds often exert their effects through:

  • Enzyme Inhibition : Compounds targeting enzymes can alter metabolic pathways.
  • Receptor Modulation : Interaction with GPCRs can lead to downstream signaling changes affecting cellular responses.

Comparison with Similar Compounds

Core Structural Analog: 1-(4-(3-Methoxypyrrolidin-1-yl)piperidin-1-yl)-3-(4-(methylsulfonyl)phenyl)propan-1-one

  • CAS : 2034610-77-8
  • Molecular Weight : 394.5 g/mol (vs. target compound’s unlisted MW).
  • Key Differences :
    • Replaces the furan-2-ylmethyl sulfonyl group with a 3-methoxypyrrolidinyl-piperidine hybrid.
    • Substitutes the methylthio group with a methylsulfonyl group on the phenyl ring.
  • Implications :
    • The methoxy group may enhance hydrophilicity compared to the furan’s aromatic hydrophobicity.
    • The methylsulfonyl group (electron-withdrawing) could alter metabolic stability compared to the methylthio group (electron-donating) .

Functional Group Analog: 2-((4-Methoxyphenyl)amino)-1-(4-(methylsulfonyl)phenyl)ethan-1-one (3e)

  • Key Data :
    • Yield: 81%
    • Melting Point: 149–151 °C
    • Spectral Features: IR peaks at 1154, 1297 cm⁻¹ (SO₂), 1675 cm⁻¹ (C=O), and 3361 cm⁻¹ (NH) .
  • Comparison: Shares the methylsulfonylphenyl group but lacks the pyrrolidine-furan system. The ethanone backbone (vs. The 4-methoxyphenylamino group introduces hydrogen-bonding capability absent in the target compound .

Piperidine/Pyrrolidine Derivatives

Compounds such as 4-(3-(methylsulfonyl)phenyl)-1-propylpiperidin-4-ol (from ) share the methylsulfonylphenyl motif but replace the propanone chain with piperidine or tetrahydropyridine systems. These structures highlight:

  • Conformational Flexibility : Piperidine rings may offer greater rotational freedom than pyrrolidine.
  • Bioactivity Potential: Piperidine derivatives are common in CNS-targeting drugs, suggesting the target compound’s pyrrolidine system could be optimized for similar applications .

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